REACTION_CXSMILES
|
Br[CH2:2][C:3](Br)=[O:4].[C:6]([NH:10][C:11]1[C:12]([NH2:18])=[CH:13][CH:14]=[CH:15][C:16]=1[Cl:17])([CH3:9])([CH3:8])[CH3:7].C(N(C(C)C)CC)(C)C.[I-].[Na+]>C1COCC1.C(#N)C>[C:6]([N:10]1[C:11]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[Cl:17])[NH:18][C:3](=[O:4])[CH2:2]1)([CH3:9])([CH3:7])[CH3:8] |f:3.4|
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Name
|
|
Quantity
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2.8 mL
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Type
|
reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
4.1 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)NC=1C(=CC=CC1Cl)N
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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[I-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
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ADDITION
|
Details
|
Chloroform was added
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Type
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WASH
|
Details
|
the mixture was washed with sodium hydrogen carbonate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
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at reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica (eluant pet.ether:EtOAc 100:0 to 50:50)
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N1CC(NC2=CC=CC(=C12)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |